1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)
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Overview
Description
1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+) is a complex compound that combines organic and inorganic components. The compound features two naphthalen-2-ol units and a zirconium ion, which is coordinated with tetrahydroindenyl groups. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol involves the reaction of naphthalen-2-ol with suitable reagents under controlled conditions. One common method involves the Mannich reaction, where naphthalen-2-ol reacts with formaldehyde and a secondary amine to form the desired product . The reaction typically requires refluxing in a solvent such as dimethylformamide (DMF) for a specific duration.
For the preparation of 1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide, a cycloaddition reaction is often employed. This involves the reaction of tetrahydroindenyl derivatives with suitable dienophiles under controlled conditions .
Industrial Production Methods
Industrial production of these compounds may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalen-2-ol compounds.
Scientific Research Applications
1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol and its derivatives have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
1,1’-Methylenebis(2-naphthol): Similar structure but lacks the zirconium ion.
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene: Contains a naphthalen-2-ol unit but has different substituents.
Uniqueness
The presence of the zirconium ion and the specific arrangement of naphthalen-2-ol and tetrahydroindenyl groups make 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide unique. This structure imparts distinct chemical and physical properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C40H38O2Zr |
---|---|
Molecular Weight |
641.9 g/mol |
IUPAC Name |
1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+) |
InChI |
InChI=1S/C20H14O2.C20H24.Zr/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;/h1-12,21-22H;9-12H,1-8,13-14H2;/q;-2;+2 |
InChI Key |
CEECLOJSJJUIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C=C[C-]2C1)CCC3=C4CCCC[C-]4C=C3.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr+2] |
Origin of Product |
United States |
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